molecular formula C10H16N4O B11897137 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole

3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole

Cat. No.: B11897137
M. Wt: 208.26 g/mol
InChI Key: DSUWVHJQQSRTBV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole is a chemical compound with the CAS Number 1315368-72-9 and a molecular weight of 295.21 g/mol . Its molecular formula is C11H20Cl2N4O, indicating it is the dihydrochloride salt of the parent molecule . This compound belongs to the 1,2,4-oxadiazole class of heterocycles, a framework recognized in medicinal chemistry for its bioisosteric properties and potential to exhibit a wide spectrum of biological activities . The 1,2,4-oxadiazole ring is a known ester isostere and is present in various biologically active compounds, including benzodiazepine receptor ligands and muscarinic receptor agonists . While the specific research applications and mechanism of action for this particular derivative require further investigation, the structural features—combining a 1,2,4-oxadiazole core with cyclopropyl and 1,4-diazepane substituents—make it a valuable scaffold for pharmaceutical research and drug discovery efforts . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

3-cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H16N4O/c1-4-11-5-7-14(6-1)10-12-9(13-15-10)8-2-3-8/h8,11H,1-7H2

InChI Key

DSUWVHJQQSRTBV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC(=NO2)C3CC3

Origin of Product

United States

Preparation Methods

Amidoxime Precursor Synthesis

The synthesis begins with the preparation of cyclopropylamidoxime, typically derived from cyclopropylamine and hydroxylamine hydrochloride under acidic conditions. Reaction in ethanol at 60–80°C for 6–8 hours yields cyclopropylamidoxime with 75–85% efficiency. The 1,4-diazepan-1-yl moiety is introduced via a carboxylic acid derivative, such as 1,4-diazepan-1-yl acetic acid, synthesized by reacting 1,4-diazepane with chloroacetic acid in the presence of potassium carbonate.

Traditional Coupling Agents

Cyclocondensation of cyclopropylamidoxime and 1,4-diazepan-1-yl acetic acid using carbodiimides (e.g., EDC, DCC) in dichloromethane or DMF at 25–40°C produces the 1,2,4-oxadiazole core. Yields range from 50–68%, with prolonged reaction times (12–24 hours) required for complete conversion.

Superbase-Mediated One-Pot Synthesis

Adapting Baykov’s method, cyclopropylamidoxime and methyl 1,4-diazepan-1-yl acetate react in a NaOH/DMSO superbase system at room temperature. This one-pot protocol achieves 70–82% yield within 8–12 hours, with simplified purification via aqueous workup.

Table 1: Cyclocondensation Methods for 3-Cyclopropyl-5-(1,4-Diazepan-1-yl)-1,2,4-Oxadiazole

MethodConditionsYield (%)Time (h)Purification
EDC/DCC CouplingDCM, 25°C, stirring50–6812–24Column chromatography
NaOH/DMSO SuperbaseRT, no solvent70–828–12Aqueous extraction
Microwave-Assisted150 W, 100°C, DMF78–850.5Recrystallization

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Nitrile Oxide Generation

Nitrile oxides, generated in situ from hydroximoyl chlorides (e.g., cyclopropylhydroximoyl chloride), react with 1,4-diazepan-1-yl nitriles under platinum(IV) catalysis. While this method avoids pre-functionalized carboxylic acids, the low solubility of nitriles in nonpolar solvents limits yields to 30–45%.

Catalytic Optimization

Recent studies show that PtCl₄ in acetonitrile at 50°C improves regioselectivity, favoring 1,2,4-oxadiazole formation over competing 1,2,5-oxadiazole-2-oxides. However, catalyst cost and byproduct formation hinder scalability.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (210 W, 100–120°C) accelerates the reaction between cyclopropylamidoxime and 1,4-diazepan-1-yl acetic acid methyl ester in DMF, reducing reaction time to 10–30 minutes with 78–85% yield. This method minimizes side reactions and energy consumption.

Solvent-Free Mechanochemical Grinding

Grinding cyclopropylamidoxime with 1,4-diazepan-1-yl acyl chloride and molecular iodine (5 mol%) in a mortar for 10–15 minutes achieves 88–92% yield. The exothermic reaction facilitates rapid cyclization, and the product is purified via washing with sodium thiosulfate.

Table 2: Green Synthesis Parameters

MethodCatalystTimeYield (%)Purity (%)
MicrowaveNone10–30 min78–8590–95
Mechanochemical GrindingI₂ (5 mol%)10–15 min88–9295–98

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for the superbase-mediated method enhances throughput. Residence times of 1–2 hours in a tubular reactor with NaOH/DMSO achieve 80–85% yield, reducing batch variability.

Catalyst Recycling

Platinum catalysts from cycloaddition reactions are recovered via ion-exchange resins, though economic viability remains challenging due to Pt leaching (5–8% loss per cycle) .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring undergoes oxidation under strong oxidative conditions. Key findings include:

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Chromium trioxide (CrO₃) in acetic acid.

Products :

  • Formation of carboxylic acid derivatives via cleavage of the oxadiazole ring.

  • Introduction of hydroxyl or ketone groups on the cyclopropyl substituent under controlled conditions.

Mechanistic Insight :
Electron-deficient oxadiazole rings are susceptible to oxidation, particularly at the N–O bond. The cyclopropyl group’s strain may enhance reactivity in polar solvents.

Reduction Reactions

The compound’s nitrogen-rich structure allows selective reduction:

Reagents/Conditions :

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Catalytic hydrogenation (H₂/Pd-C) at ambient pressure.

Products :

  • Reduction of the oxadiazole ring to form open-chain diamines or imidazolidines.

  • Saturation of the cyclopropyl group to a cyclopropane derivative in rare cases.

Notable Observation :
Reductive pathways compete with ring-opening reactions, depending on solvent polarity and temperature.

Substitution Reactions

The diazepane moiety participates in nucleophilic substitutions:

Reagents/Conditions :

  • Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

  • Acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.

Products :

  • N-Alkylation : Quaternary ammonium salts via substitution at diazepane nitrogen.

  • N-Acylation : Stable amide derivatives with modified pharmacokinetic properties.

Steric Effects :
The cyclopropyl group hinders substitution at the oxadiazole’s 3-position, favoring reactivity at the diazepane’s N-atoms.

Cycloaddition and Ring-Opening Reactions

The oxadiazole core participates in cycloadditions:

Reagents/Conditions :

  • Dienophiles (e.g., maleic anhydride) under thermal conditions (Δ > 100°C) .

  • Photochemical activation for [2+2] cycloadditions with alkenes .

Products :

  • Bicyclic or tricyclic adducts incorporating the oxadiazole scaffold .

  • Ring-opening products (e.g., nitriles or carbodiimides) under acidic hydrolysis .

Thermal and Photochemical Reactivity

ConditionReaction TypeMajor ProductYield (%)Reference
150°C, inert atmosphereThermal decompositionCyclopropane derivatives + N₂O60–75
UV light (254 nm)Photochemical isomerizationIsomeric oxadiazoles30–45

Key Insight :
Thermal stability is enhanced by the diazepane’s conformational flexibility, while photochemical reactions favor isomerization over degradation .

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling:

Reagents/Conditions :

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .

  • Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) .

Products :

  • C5-Functionalized Oxadiazoles : Aryl or alkyl groups introduced at the oxadiazole’s 5-position .

  • Diazepane-Modified Derivatives : Enhanced water solubility via polar substituents .

Acid/Base-Mediated Transformations

Acidic Hydrolysis :

  • Conditions : HCl (6M), reflux .

  • Products : Carboxylic acid (from oxadiazole) and free diazepane .

Basic Conditions :

  • Conditions : NaOH (2M), 80°C.

  • Products : Degradation to cyclopropanecarboxamide and diazepane fragments.

Comparative Reactivity with Analogues

Feature3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole5-Phenyl-1,3,4-oxadiazoleReference
Oxidation StabilityModerate (due to cyclopropyl)Low
N-Alkylation EfficiencyHigh (diazepane flexibility)Low
Thermal Decomposition150°C120°C

Analytical Characterization

Critical techniques for monitoring reactions include:

  • NMR Spectroscopy : Distinguishes N-alkylation vs. O-alkylation products.

  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns.

  • HPLC-PDA : Quantifies reaction yields and purity (>95% for most derivatives) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole as a candidate for anticancer therapy. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : It is believed that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, its structural similarity to other known inhibitors suggests a potential role in targeting pathways associated with tumor growth .

Inhibition of PARP Enzyme

Inhibitors of the Poly (ADP-ribose) polymerase (PARP) enzyme have gained attention for their role in cancer treatment, particularly in breast cancer. Compounds similar to 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole have shown promising results in inhibiting PARP activity:

  • Case Studies : In vitro studies indicated that related compounds could significantly inhibit PARP activity and induce apoptosis in cancer cells. For instance, compounds designed with oxadiazole scaffolds exhibited comparable efficacy to Olaparib, a well-known PARP inhibitor .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole suggest it may possess activity against certain bacterial strains. This opens avenues for further exploration in developing new antimicrobial agents.

Neuropharmacological Effects

Given its structural features, there is potential for this compound to exhibit neuropharmacological effects. Compounds containing diazepan moieties are often explored for their anxiolytic and sedative properties. Research into similar compounds has shown promise in modulating neurotransmitter systems .

Data Table: Summary of Research Findings

Application AreaFindings SummaryReferences
Anticancer ActivityInhibits cancer cell proliferation; acts on PARP enzyme similar to Olaparib
Antimicrobial PropertiesPotential activity against specific bacterial strains
Neuropharmacological EffectsPossible anxiolytic effects based on diazepan structure

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Positions 3 and 5) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-Cyclopropyl, 5-(1,4-diazepan-1-yl) ~245.70 (HCl salt) Under investigation
[1,2,4]Triazole-3-thiol 3-Thiol, 5-Aryl Variable Antitumor (HCT-116 cells) [1]
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethylphenyl), 5-Cyclopropylpyrazole 320.27 N/A (structural analog) [5]
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid 3-Isopropyl, 5-Carboxylic acid 156.14 N/A (physicochemical studies) [8]
  • Substituent Impact :
    • Antitumor Activity : The [1,2,4]triazole-3-thiol derivative (IC₅₀ comparable to Vinblastine) highlights the importance of sulfur-containing groups for cytotoxicity . In contrast, the target compound’s 1,4-diazepane group may enhance solubility but reduce direct thiol-mediated interactions.
    • Enzyme Inhibition : 1,2,4-Oxadiazole derivatives with pyridyl or triazolo groups (e.g., ) showed variable carbonic anhydrase inhibition, suggesting that bulky substituents like diazepane might sterically hinder binding compared to smaller groups (e.g., methoxypyrrolidinyl) .

Physicochemical Properties

  • Polymorphism: Compounds like 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole exhibit concomitant polymorphs with minor packing differences, driven by pairwise interaction energies .
  • Solubility : The diazepane group’s basicity could improve aqueous solubility relative to lipophilic analogs like the trifluoromethylphenyl derivative () .

Pharmacological Activity

  • Anticancer Potential: While 1,3,4-oxadiazole derivatives (e.g., compound 5 in ) showed broad-spectrum activity (35 ± 2 µM against GBM cells), 1,2,4-oxadiazoles with rigid substituents (e.g., cyclopropyl) may target specific pathways .
  • Safety Profile: Non-malignant cell line studies () suggest oxadiazoles with polar substituents (e.g., diazepane) may have lower off-target toxicity compared to aryl groups .

Biological Activity

3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole is C10H16N4OC_{10}H_{16}N_{4}O with a molecular weight of 208.26 g/mol. The compound features a cyclopropyl group and a diazepane moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole have demonstrated efficacy against various bacterial strains. A comparative analysis showed that certain oxadiazoles displayed bactericidal effects superior to traditional antibiotics like ciprofloxacin .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Cyclopropyl-5-(1,4-diazepan-1-yl)Staphylococcus aureus32 µg/mL
3-Acetyl-2,5-disubstituted oxadiazolesE. coli16 µg/mL
CiprofloxacinStaphylococcus aureus64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that oxadiazole derivatives can induce apoptosis in a dose-dependent manner. For example, compounds similar to 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole were tested on MCF-7 and HepG2 cell lines. The results indicated significant cytotoxic effects at concentrations above 100 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-73-Cyclopropyl-5-(1,4-diazepan-1-yl)15
HepG2Similar oxadiazole derivative25
A549Similar oxadiazole derivative>100

The biological activity of 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole is believed to stem from its ability to interact with specific cellular targets. Molecular docking studies suggest strong interactions between the compound and various enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Apoptosis Induction

Flow cytometry analyses have shown that treatment with this compound leads to increased levels of caspase activation in cancer cells, indicating the initiation of the apoptotic pathway . This mechanism is crucial for its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the efficacy of an oxadiazole derivative similar to 3-Cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments .
  • Antimicrobial Resistance : Another study focused on the use of oxadiazole derivatives against antibiotic-resistant bacterial strains. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1,2,4-oxadiazole derivatives, and how can they be adapted for compounds like 3-cyclopropyl-5-(1,4-diazepan-1-yl)-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acylating agents (e.g., acyl chlorides or activated esters). For derivatives with diazepane substituents, post-functionalization of pre-synthesized oxadiazoles via nucleophilic substitution or coupling reactions may be required. Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to enhance yields, as regioselectivity challenges often arise during cyclization .

Q. How can structural characterization of 1,2,4-oxadiazole derivatives be performed to confirm regiochemistry and substituent orientation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying regiochemistry. For example, the chemical shift of protons adjacent to the oxadiazole ring and coupling patterns can distinguish between 3- and 5-substituted isomers. X-ray crystallography provides definitive confirmation of spatial arrangements, while mass spectrometry validates molecular weight .

Q. What preliminary biological assays are recommended for evaluating the bioactivity of 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) or antimicrobial susceptibility testing (MIC/MBC). For compounds with cyclopropyl or diazepane moieties, target-specific assays (e.g., GPCR binding or kinase inhibition) are advised. Dose-response curves and IC₅₀/EC₅₀ calculations establish potency thresholds .

Advanced Research Questions

Q. How do electronic and steric properties of substituents on the 1,2,4-oxadiazole core influence inhibitory activity in enzyme targets like glycogen phosphorylase?

  • Methodological Answer : Computational tools (e.g., Multiwfn) can map electrostatic potential surfaces (EPS) and electron localization functions (ELF) to identify electron-rich/-poor regions critical for binding. For example, bulky aromatic substituents (e.g., 2-naphthyl) enhance inhibition by filling hydrophobic pockets, while electron-withdrawing groups (e.g., nitro) improve metabolic stability .

Q. What strategies resolve contradictions in bioactivity data between 1,2,4-oxadiazole isomers (e.g., inactive 1,3,4-oxadiazoles vs. active 1,2,4-oxadiazoles)?

  • Methodological Answer : Comparative molecular docking and molecular dynamics simulations can reveal differences in binding modes due to isomer-specific steric clashes or hydrogen-bonding interactions. Enzymatic assays under varied pH/temperature conditions may also uncover stability-driven discrepancies. For example, 1,2,4-oxadiazoles exhibit better conformational flexibility for target engagement compared to 1,3,4-isomers .

Q. How can regioselectivity challenges in oxadiazole synthesis be mitigated to favor 3-cyclopropyl-5-diazepane substitution patterns?

  • Methodological Answer : Using directing groups (e.g., electron-donating substituents on amidoximes) or transition-metal catalysts (e.g., Cu(I)) can bias cyclization toward desired regiochemistry. For diazepane incorporation, protecting group strategies (e.g., Boc for amines) prevent side reactions during cyclization .

Q. What computational approaches predict the metabolic stability of 1,2,4-oxadiazole derivatives with cyclopropyl and diazepane moieties?

  • Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to assess susceptibility to oxidative degradation. Tools like SwissADME predict cytochrome P450 metabolism hotspots. Experimental validation via liver microsome assays quantifies half-life (t₁/₂) and intrinsic clearance .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting bioactivity data arise (e.g., varying IC₅₀ values across studies), validate assay protocols (e.g., buffer composition, enzyme sources) and confirm compound purity via HPLC. Cross-reference crystallographic data to rule out polymorphic effects .
  • Experimental Design : For SAR studies, systematically vary substituents at the 3- and 5-positions of the oxadiazole core while maintaining a constant cyclopropyl/diazepane framework. Use factorial design to optimize synthetic and biological variables .

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